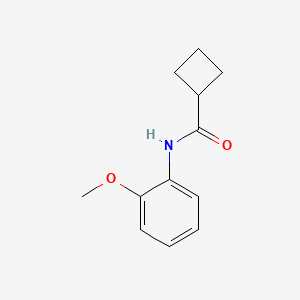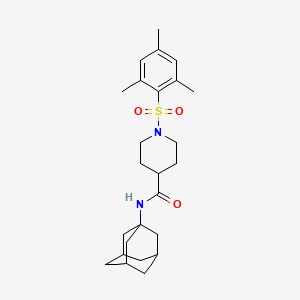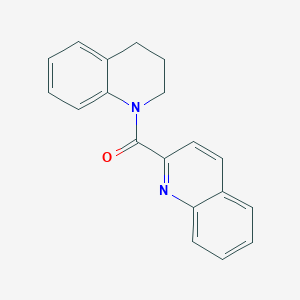![molecular formula C20H26N2O2 B7477997 N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide, also known as APB, is a chemical compound that has been studied for its potential use in scientific research. APB is a derivative of benzamide and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. The endocannabinoid system is a signaling system in the body that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been found to have analgesic and anti-inflammatory effects. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1-adamantylamino)-3-oxopropyl]benzamide in lab experiments is that it has been well-studied and has a well-established synthesis method. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in different areas of research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(1-adamantylamino)-3-oxopropyl]benzamide. One area of research is the further elucidation of its mechanism of action. Understanding how this compound exerts its effects could lead to the development of more targeted therapies for pain, inflammation, and neurodegenerative diseases. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for different applications. Finally, research could be conducted to determine the long-term effects of this compound on the body, as well as its potential for drug interactions with other compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. While this compound has advantages for use in lab experiments, such as its well-established synthesis method and versatile effects, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide involves the reaction of 1-adamantylamine with 3-acetylbenzoic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-18(6-7-21-19(24)17-4-2-1-3-5-17)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16H,6-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGNSTMMUPYWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)


